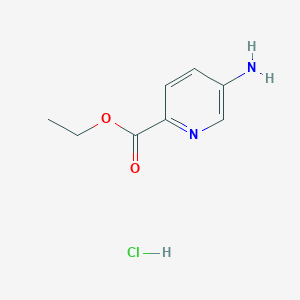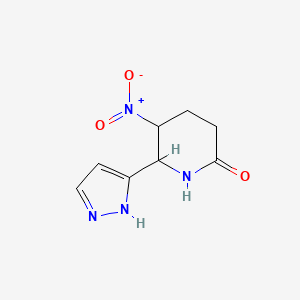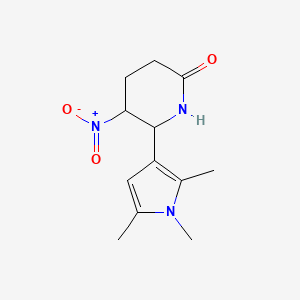
5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one: is a chemical compound with the molecular formula C12H17N3O3 It is a heterocyclic compound containing both a pyrrole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one typically involves the nitration of a precursor compound followed by cyclization. One common method involves the nitration of 6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. For example, reacting with nucleophiles such as amines can lead to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Amines, alkyl halides, base catalysts.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products:
Reduction: Amino derivatives.
Substitution: Substituted nitro compounds.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development. Studies on its interaction with biological targets such as enzymes and receptors are ongoing.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a precursor for the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, its activity may involve the inhibition of specific enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that interact with biological targets. The pyrrole and piperidine rings may also contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
5-nitro-2-pyrrolidinone: Similar structure but lacks the trimethyl substitution on the pyrrole ring.
6-nitro-1,2,5-trimethylpyrrole: Similar structure but lacks the piperidine ring.
5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidine: Similar structure but lacks the carbonyl group at the 2-position.
Uniqueness: 5-nitro-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one is unique due to the presence of both the nitro group and the piperidin-2-one moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential pharmacological activities set it apart from other similar compounds.
Properties
IUPAC Name |
5-nitro-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-7-6-9(8(2)14(7)3)12-10(15(17)18)4-5-11(16)13-12/h6,10,12H,4-5H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCFZQTNREGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)
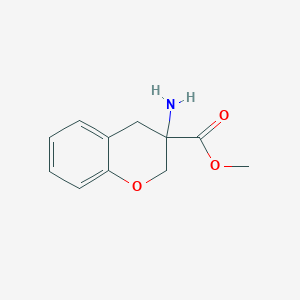
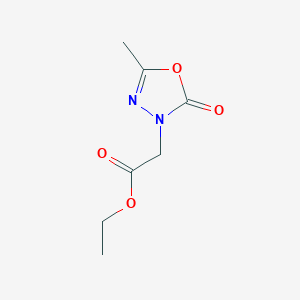
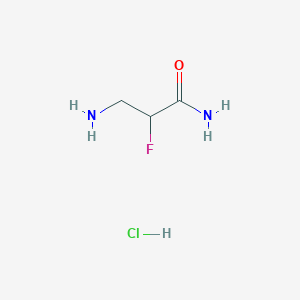

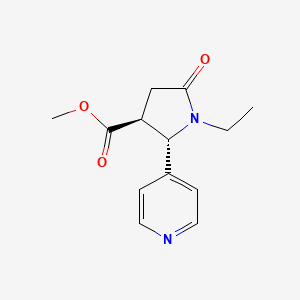
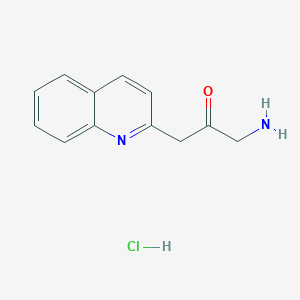

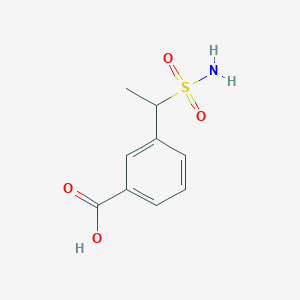
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
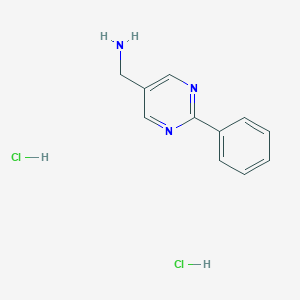
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
